(4-(1H-pyrrol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-15-11-21-19(22-12-15)26-17-7-10-24(13-17)18(25)14-3-5-16(6-4-14)23-8-1-2-9-23/h1-6,8-9,11-12,17H,7,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDWQAUFGKFTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated pyrrole.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives or through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced via nucleophilic substitution reactions, where a fluorinated pyrimidine reacts with an appropriate nucleophile.
Final Coupling: The final step involves coupling the pyrrole-phenyl intermediate with the pyrrolidine-fluoropyrimidine intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrrolidine rings, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or reduce the pyrrole ring to a pyrrolidine ring.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or fully reduced pyrrolidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving pyrrole or pyrimidine-containing enzymes. It can also be used in the development of new biochemical assays.
Medicine
Medically, the compound has potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutics for diseases such as cancer or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(1H-pyrrol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The fluoropyrimidine moiety suggests potential interactions with nucleic acid synthesis pathways, while the pyrrole and pyrrolidine rings could interact with various protein targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on shared motifs:
*SNAr: Nucleophilic aromatic substitution.
Key Observations :
- Fluoropyrimidine Motif : The target compound shares the 5-fluoropyrimidinyl group with Example 64 (), a feature often associated with improved metabolic stability and target binding in kinase inhibitors .
- Pyrrolidine vs.
- Synthetic Complexity : Example 64 () employs a Suzuki coupling for boronic acid integration, a strategy that could theoretically apply to the target compound’s aryl-pyrrol group. In contrast, the morpholine derivative () uses SNAr, suggesting divergent synthetic pathways for nitrogen-rich heterocycles .
Pharmacological and Physicochemical Comparisons
- Thermal Stability: Example 64 () exhibits a high melting point (303–306°C), likely due to its rigid chromenone core.
- Bioactivity: Fluoropyrimidines (e.g., 5-fluorouracil) are known for antimetabolite activity. The target’s fluoropyrimidinyloxy group may confer similar DNA/RNA-targeting effects, while Example 64’s chromenone scaffold suggests kinase inhibition (e.g., PI3K or CDK targets) .
- Solubility: The morpholine group in ’s compound enhances water solubility, a trait absent in the target compound.
Biological Activity
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone , also known by its CAS number 2034247-94-2 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biochemical properties, molecular mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 380.4 g/mol . The structure features a pyrrole moiety linked to a phenyl group and a pyrrolidine derivative containing a fluoropyrimidine substituent, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 2034247-94-2 |
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on related pyrrole derivatives have shown their ability to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells . This action is often mediated through the activation of specific signaling pathways, such as JNK phosphorylation, which plays a critical role in apoptosis induction .
Enzyme Inhibition
The compound has been noted for its interaction with key enzymes involved in cellular metabolism. Specifically, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR) , an enzyme crucial for DNA synthesis and repair. Such inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further development in cancer therapy.
The molecular mechanism underlying the biological activity of this compound involves several pathways:
- Enzyme Interaction : Binding to DHFR and other metabolic enzymes can disrupt normal cellular functions.
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in the cell cycle, inhibiting cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial signaling cascades has been documented, suggesting that this compound may trigger cell death in malignant cells.
Case Studies and Research Findings
Several studies have highlighted the biological effects of similar compounds:
- A study demonstrated that pyrrole derivatives could effectively inhibit the growth of various cancer cell lines by inducing apoptosis through JNK pathway activation .
- Another investigation into related fluoropyrimidine compounds revealed significant anti-proliferative effects against human carcinoma cell lines, emphasizing the importance of the fluorine atom in enhancing biological activity .
Q & A
Q. What are the established synthetic routes for (4-(1H-pyrrol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine ring via cyclization of precursors under basic conditions (e.g., using chloranil as an oxidizing agent in xylene under reflux for 25–30 hours) .
- Step 2 : Coupling the fluoropyrimidinyloxy-pyrrolidine moiety to the 4-pyrrolylphenyl group using nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
- Purification : Recrystallization from methanol or chromatography (e.g., HPLC) ensures high purity (>95%) .
Q. What analytical techniques are used to confirm the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Determines precise molecular geometry, as demonstrated for structurally similar fluorophenyl-pyrrole methanones .
- NMR Spectroscopy : H and C NMR (δ values) identify proton environments, with characteristic peaks for pyrrole (δ 6.2–6.8 ppm) and fluoropyrimidine (δ 8.1–8.5 ppm) .
- HPLC : Monitors reaction progress and purity (>98% by area normalization) using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological activities have been reported for analogous compounds?
- Methodological Answer :
- Anticancer Activity : Related pyrrolidine-pyrimidine hybrids inhibit kinase enzymes (e.g., EGFR) with IC values in the nanomolar range, assessed via MTT assays .
- Antimicrobial Activity : Fluorinated analogs show MIC values of 2–8 µg/mL against S. aureus and E. coli in broth microdilution assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Fluorine Substitution : Replacing the 5-fluoropyrimidine with chloro or trifluoromethyl groups alters metabolic stability and target binding, as shown in docking simulations .
- Pyrrolidine Modifications : Introducing sp-hybridized carbons (e.g., difluoropyrrolidine) enhances conformational rigidity, improving selectivity in kinase inhibition assays .
- Data Table :
| Modification | Bioactivity Change | Reference |
|---|---|---|
| 5-F → Cl (Pyrimidine) | Reduced EGFR inhibition (IC ↑ 3×) | |
| Pyrrolidine → Piperidine | Improved solubility (LogP ↓ 0.5) |
Q. How should researchers address contradictions in reported biological data?
- Methodological Answer :
- Assay Variability : Standardize conditions (e.g., cell line passage number, serum concentration) to minimize discrepancies. For example, IC values for kinase inhibition vary by ±15% across labs due to ATP concentration differences .
- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., dehalogenated derivatives) that may interfere with activity .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–9). Fluoropyrimidine derivatives are stable at pH 7.4 but degrade at pH <3 via hydrolysis .
- Light Sensitivity : Store in amber vials under nitrogen; UV-Vis spectroscopy shows 90% retention after 30 days in dark conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
